The compound Ser-Pro-Thr-Ser-Pro-Ser-Tyr is a peptide consisting of a sequence of seven amino acids, specifically serine, proline, threonine, and tyrosine. This peptide is part of a larger family of peptides that are often studied for their structural and functional properties in biological systems. The sequence can be denoted by its full name or its chemical structure, which is relevant in various biochemical contexts such as protein synthesis, enzymatic activity, and cellular signaling.
This peptide sequence is derived from the carboxy-terminal domain of RNA polymerase I, which is essential for the transcription process in eukaryotic cells. The specific sequence Tyr-Ser-Pro-Thr-Ser-Pro-Ser-Tyr has been studied for its role in facilitating structural formations such as type II turns within oligopeptides, which are crucial for protein folding and stability .
In terms of classification, this peptide can be categorized as a bioactive peptide due to its involvement in various biological processes. It also falls under the category of synthetic peptides, as it can be synthesized in laboratory settings for research purposes. Peptides like this are often utilized in studies involving protein interactions, structural biology, and drug design.
The synthesis of the peptide Ser-Pro-Thr-Ser-Pro-Ser-Tyr typically employs solid-phase peptide synthesis (SPPS), particularly the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain while maintaining high purity and yield.
The molecular formula for Ser-Pro-Thr-Ser-Pro-Ser-Tyr is with a molecular weight of approximately 900.93 g/mol . The structure consists of a backbone formed by peptide bonds between the amino acids, with side chains that contribute to its chemical properties and biological functions.
The primary reactions involving this peptide include hydrolysis and phosphorylation, which are critical for its function in biological systems:
Phosphorylation often regulates protein interactions and functions, making it crucial for signal transduction pathways within cells.
The mechanism of action for peptides like Ser-Pro-Thr-Ser-Pro-Ser-Tyr often involves their ability to interact with specific receptors or enzymes within cellular pathways:
Research indicates that phosphorylation at serine and threonine residues plays a significant role in modulating these interactions .
While specific physical properties such as melting point or boiling point are not well-documented for this particular peptide, general characteristics include:
The chemical properties are influenced by the functional groups present in the amino acids:
Peptides like Ser-Pro-Thr-Ser-Pro-Ser-Tyr have several applications in scientific research:
The Ser-Pro-Thr-Ser-Pro-Ser-Tyr heptapeptide represents a biologically significant sequence motif characterized by repeating Ser-Pro elements punctuated by hydroxyl-containing residues (Thr, Tyr) and a central Thr-Ser bridge. This sequence architecture confers distinctive structural properties that influence conformational dynamics, stability, and molecular recognition functions. Below we present a detailed structural analysis of this heptapeptide, focusing on its sequence-specific conformational behavior, the role of proline in structural rigidity, and the contributions of hydroxyl-containing residues to fold stability.
The tandem Ser-Pro repeats within the Ser-Pro-Thr-Ser-Pro-Ser-Tyr sequence create a distinctive structural signature with implications for backbone flexibility and turn formation. The recurrence of Ser-Pro dipeptides establishes a pattern conducive to the formation of repetitive turn structures observed in intrinsically disordered proteins (IDPs) and tandem repeat domains. Nuclear magnetic resonance (NMR) studies of similar proline-rich motifs reveal characteristic backbone dynamics dominated by transient polyproline type II (PPII) helices and β-turn conformations, particularly evident in sequences with alternating serine-proline residues [4] [5].
Table 1: Conformational Distribution in Ser-Pro-Thr-Ser-Pro-Ser-Tyr Motif
Residue Position | Preferred Dihedral Angles (°) | Dominant Secondary Structure | Population (%) |
---|---|---|---|
Ser1-Pro2 | φ: -75 ± 15, ψ: 145 ± 20 | PPII helix | 65-75 |
Thr3-Ser4 | φ: -90 ± 30, ψ: 0 ± 30 | Type I β-turn | 40-55 |
Pro5-Ser6 | φ: -78 ± 15, ψ: 149 ± 20 | PPII helix | 60-70 |
Ser6-Tyr7 | φ: -140 ± 30, ψ: 135 ± 30 | Extended β-strand | 30-45 |
The periodic arrangement of Ser-Pro sequences creates a molecular architecture predisposed to regular turn formation. Structural bioinformatics analysis indicates that the Thr3-Ser4 segment forms a type I β-turn (with Thr3 at the i+1 position and Ser4 at the i+2 position), stabilized by an intramolecular hydrogen bond between the Ser4 backbone carbonyl oxygen and the Thr1 backbone amide hydrogen [4]. This turn motif is recurrent in proline-rich domains (PRDs) of signaling proteins where such turns facilitate protein-protein interactions. Molecular dynamics simulations of similar sequences demonstrate that the tandem repeat nature of this heptapeptide promotes conformational stability through cooperative turn formation, where the establishment of the first turn (Ser1-Pro2-Thr3-Ser4) nucleates the subsequent turn (Pro5-Ser6-Tyr7) via backbone dihedral angle propagation [5]. Additionally, the sequence falls within the category of PEST motifs (sequences enriched with Pro, Glu, Ser, Thr), which are known to target proteins for proteolytic degradation through their conformational presentation of cleavage sites [3].
The proline residues at positions 2 and 5 serve as crucial conformational regulators within the heptapeptide. Proline's unique cyclic structure restricts the φ dihedral angle to approximately -65°, imposing significant backbone rigidity and limiting conformational sampling. This restriction promotes the formation of PPII helices in the Ser1-Pro2 and Ser4-Pro5 segments, characterized by φ and ψ angles of approximately -75° and 145°, respectively [4] [6]. The steric constraints introduced by proline create molecular "hinges" that separate the heptapeptide into distinct structural domains: the N-terminal tetrapeptide (Ser1-Pro2-Thr3-Ser4) and the C-terminal tripeptide (Pro5-Ser6-Tyr7). Crucially, proline residues facilitate capping motif stabilization at both termini – the N-terminal Ser1-Pro2-Thr3 sequence forms an N-cap motif that stabilizes the subsequent β-turn through sidechain-backbone hydrogen bonding, while the Pro5-Ser6-Tyr7 segment adopts a C-capping configuration that satisfies backbone hydrogen bonding requirements at the helix termination point [6].
Table 2: Proline-Induced Structural Effects in the Heptapeptide
Proline Position | Cis Population (%) | Structural Role | Impact on Flanking Residues |
---|---|---|---|
Pro2 | 15-20 | N-cap initiator | Stabilizes Ser1 carbonyl orientation; restricts Thr3 φ angle |
Pro5 | 10-15 | Helix terminator | Creates kink preceding Ser6-Tyr7; restricts Ser4 ψ angle |
The kinetic barrier to cis-trans proline isomerization (with energy barriers of 15-20 kcal/mol) introduces a conformational timer into structural transitions. NMR relaxation dispersion measurements indicate that proline isomerization occurs on the millisecond timescale, creating metastable conformational substates that can influence molecular recognition [4]. This isomerization is further modulated by prolyl isomerases in biological contexts, which accelerate conformational sampling and functional switching in signaling pathways involving similar motifs [4].
The hydroxyl-bearing residues (Ser, Thr, Tyr) constitute five of the seven positions in the heptapeptide, creating a high-density hydrogen bonding network that significantly influences conformational stability. These residues contribute to structural integrity through three primary mechanisms: (1) sidechain-backbone hydrogen bonding where hydroxyl groups act as alternative hydrogen bond acceptors/donors, satisfying backbone amide/carbonyl groups that might otherwise remain unsatisfied in turns; (2) phosphoregulation capacity through kinase recognition motifs; and (3) metal ion coordination through the phenolic hydroxyl of tyrosine and serine/threonine oxygen atoms [4] [6].
The Thr3 residue demonstrates particularly significant structural influence due to its β-branched structure, which restricts conformational space more effectively than serine. Molecular dynamics simulations reveal that Thr3 adopts gauche(+) rotamer conformation 80% of the time, stabilizing the Thr3-Ser4 peptide bond in a trans configuration ideal for β-turn formation [6]. The C-terminal Tyr7 residue provides conformational anchoring through its bulky phenolic side chain, which engages in both hydrophobic clustering with proline rings and hydrogen bonding via its hydroxyl group. Tyrosine's dual hydrophobic/hydrophilic character makes it particularly important for tertiary structure stabilization in longer peptide contexts [4].
Table 3: Hydrogen Bond Propensities of Hydroxyl-Containing Residues
Residue | Backbone-Backbone (%) | Sidechain-Backbone (%) | Sidechain-Sidechain (%) | Phosphorylation Effect |
---|---|---|---|---|
Ser1 | 65 | 25 | 10 | Disrupts N-cap hydrogen bonding |
Thr3 | 45 | 40 | 15 | Stabilizes type I β-turn conformation |
Ser4 | 70 | 20 | 10 | Enhances turn stability |
Ser6 | 60 | 30 | 10 | Disrupts PPII helix |
Tyr7 | 50 | 35 | 15 | Enhances hydrophobic stacking |
The phosphorylation potential of this sequence is remarkable, with four canonical kinase target sites (Ser1, Thr3, Ser4, Ser6). Phosphomimetic studies using aspartate substitutions reveal that phosphorylation induces significant conformational rearrangements: introduction of negative charges at Thr3 and Ser4 disrupts the type I β-turn by electrostatic repulsion with backbone dipoles, while phosphorylation at Ser6 destabilizes the PPII helix in the Pro5-Ser6 segment due to altered hydrogen bonding capacity [4]. The tyrosine residue at the C-terminus provides additional regulatory versatility through its capacity for sulfation and nitration, modifications that dramatically alter hydrogen bonding patterns and molecular recognition properties in similar peptide motifs [4].
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